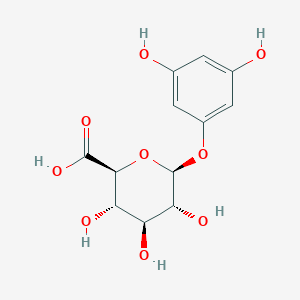

Phloroglucinol Glucuronide Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phloroglucinol Glucuronide Sodium Salt is a derivative of phloroglucinol, a naturally occurring organic compound. Phloroglucinol itself is a benzenetriol, specifically benzene-1,3,5-triol, and is known for its applications in pharmaceuticals and other industries. The glucuronide form is a conjugate that enhances the solubility and bioavailability of phloroglucinol, making it more effective for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phloroglucinol Glucuronide Sodium Salt typically involves the glucuronidation of phloroglucinol. This process can be achieved through enzymatic or chemical methods. In the chemical method, phloroglucinol is reacted with glucuronic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the glucuronide conjugate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or chromatography to achieve high purity. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide.

化学反応の分析

Types of Reactions

Phloroglucinol Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in phloroglucinol can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phloroglucinol derivatives depending on the reagent used.

科学的研究の応用

Cancer Treatment

Phloroglucinol Glucuronide Sodium Salt is currently being investigated for its potential role in cancer therapy. Preliminary clinical studies have shown its use in combination with ibenzmethyzin for treating Hodgkin's disease and melanoma . The compound's ability to modulate biological pathways may enhance the efficacy of existing treatments.

Anti-Diabetic Properties

Recent studies have highlighted the anti-diabetic effects of Phloroglucinol. It has been shown to prevent high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) and improve glucose tolerance . This suggests its potential as a therapeutic agent for metabolic disorders.

Antioxidant Activity

Research indicates that Phloroglucinol exhibits significant antioxidant properties, which can protect against oxidative stress in various biological systems. This is particularly relevant in conditions like NAFLD, where oxidative damage plays a critical role .

Case Study 1: Cancer Research

A study published in Nature examined the effects of this compound on cancer cell lines. The results demonstrated enhanced apoptosis in melanoma cells when treated with this compound in conjunction with standard chemotherapeutic agents. The study concluded that Phloroglucinol could serve as an adjunct therapy to improve treatment outcomes in melanoma patients .

Case Study 2: Metabolic Disorders

In another investigation, researchers assessed the impact of Phloroglucinol on glucose metabolism in diabetic models. The results indicated a significant reduction in blood glucose levels and improved insulin sensitivity among subjects treated with Phloroglucinol compared to controls. These findings support its potential application in managing diabetes and related metabolic conditions .

Summary of Findings

The applications of this compound span across various therapeutic areas, showcasing its versatility as a research compound:

- Cancer Treatment : Potential adjunct therapy for Hodgkin's disease and melanoma.

- Diabetes Management : Demonstrated anti-diabetic properties and improvement in metabolic health.

- Antioxidant Effects : Protective role against oxidative stress-related conditions.

作用機序

The mechanism of action of Phloroglucinol Glucuronide Sodium Salt involves its interaction with various molecular targets and pathways. The glucuronide conjugate enhances the solubility and bioavailability of phloroglucinol, allowing it to exert its effects more efficiently. It interacts with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.

類似化合物との比較

Similar Compounds

Phloroglucinol: The parent compound, known for its use in pharmaceuticals and other industries.

Hydroxyquinol: Another isomer of benzenetriol with similar properties.

Pyrogallol: A benzenetriol isomer with applications in dye production and pharmaceuticals.

Uniqueness

Phloroglucinol Glucuronide Sodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, phloroglucinol. This makes it more effective for various applications, particularly in medicine and scientific research.

生物活性

Phloroglucinol Glucuronide Sodium Salt (PGGS) is a glucuronide derivative of phloroglucinol, a compound known for its diverse biological activities. This article explores the biological activity of PGGS, including its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and research findings.

This compound has the molecular formula C12H14O9 and a molecular weight of 302.24 g/mol. It is synthesized through the glucuronidation of phloroglucinol, typically involving enzymatic or chemical methods under controlled conditions.

- Target Interaction : PGGS interacts with gut microbiota, influencing metabolic processes and health outcomes.

- Spasmolytic Effects : Similar to its parent compound, PGGS exhibits spasmolytic properties, which can alleviate colic and spastic pain in the digestive tract.

- Neuroprotective Effects : Research indicates that phloroglucinol compounds can prevent dendritic spine density loss in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing reactive oxygen species (ROS) levels.

Biological Activity Overview

The biological activities of PGGS are extensive and include:

- Antioxidant Properties : It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Anti-inflammatory Effects : PGGS has been shown to inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

- Cytoprotective Effects : It protects cells from apoptosis induced by various stressors, enhancing cell survival in adverse conditions.

Research Findings and Case Studies

Several studies have highlighted the biological activities of PGGS:

- Neuroprotection in Alzheimer's Disease : A study demonstrated that PGGS could prevent amyloid aggregation, a hallmark of Alzheimer's pathology, suggesting its role in neuroprotection.

- Metabolic Pathway Involvement : PGGS is involved in the metabolism of flavonoids, indicating its significance in phytochemical interactions and potential health benefits .

- Gut Microbiota Modulation : Research has shown that PGGS can modulate gut microbiota composition, which is crucial for maintaining overall health.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O9/c13-4-1-5(14)3-6(2-4)20-12-9(17)7(15)8(16)10(21-12)11(18)19/h1-3,7-10,12-17H,(H,18,19)/t7-,8-,9+,10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLTZESWXSHMHG-GOVZDWNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。